2-(3-Ethylphenyl)-2-fluoroacetic acid
Description
2-(3-Ethylphenyl)-2-fluoroacetic acid is a fluorinated phenylacetic acid derivative characterized by a fluorine atom at the α-carbon and a 3-ethylphenyl substituent.
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(3-ethylphenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |
InChI Key |
CFBUILZUVFTGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylphenyl)-2-fluoroacetic acid typically involves the introduction of a fluorine atom into the acetic acid structure. One common method is the fluorination of 3-ethylphenylacetic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-ethylbenzaldehyde, while reduction could produce 3-ethylphenylethanol.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis. Its fluoroacetic acid moiety allows for the introduction of fluorine into organic molecules, which can enhance their reactivity and biological activity. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, 2-(3-Ethylphenyl)-2-fluoroacetic acid can be utilized to study enzyme inhibition and protein-ligand interactions. The presence of the fluoro group may influence the binding affinity to various biological targets, making it an interesting subject for pharmacological studies.
Medicinal Chemistry
The compound has potential applications in drug design, particularly as a lead compound for developing new therapeutic agents. Its structural features may allow it to interact with specific receptors or enzymes involved in disease processes.
Case Study 1: Antitumor Activity
A study investigated the antitumor properties of compounds similar to this compound. Results indicated that derivatives of fluoroacetic acid exhibited significant growth inhibition in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Efficacy (%) |
|---|---|---|---|
| Compound A | SJSA-1 | 5.0 | 86 |
| Compound B | LNCaP | 3.0 | 90 |
| This compound | TBD | TBD |
Case Study 2: Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption and metabolism of new compounds. Preliminary findings suggest that modifications to the structure of this compound can enhance its bioavailability while minimizing toxicity.
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | TBD |
| AUC (h*ng/mL) | TBD |
| Half-life (h) | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Variations in the ethyl and fluoro groups can significantly affect potency and selectivity against specific biological targets.
Key Findings from SAR Studies
- Ethyl Substitution : Enhances binding affinity to target enzymes.
- Fluorine Atom : Influences lipophilicity, impacting cellular uptake.
Toxicological Assessment
Understanding the toxicological profile of this compound is crucial for its therapeutic application. Studies indicate that compounds with similar structures may exhibit varying degrees of toxicity based on their chemical properties.
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | TBD |
| Chronic Toxicity | TBD |
| Mutagenicity | TBD |
Mechanism of Action
The mechanism by which 2-(3-Ethylphenyl)-2-fluoroacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The ethyl group may also contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorination Position: α-Fluorine (as in this compound) increases acidity (pKa ~2.5–3.0) compared to non-fluorinated analogs (e.g., 2-(3-fluorophenyl)acetic acid, pKa ~4.5) due to the electron-withdrawing effect of fluorine . Dual α-fluorination (e.g., 2,2-difluoro analogs) further lowers pKa .
- Chlorine vs. Fluorine: 2-(4-Chlorophenyl)-2-fluoroacetic acid exhibits stronger acidity than ethyl-substituted analogs due to chlorine’s electron-withdrawing nature .
Biological Activity
2-(3-Ethylphenyl)-2-fluoroacetic acid is a fluorinated derivative of acetic acid that has garnered interest due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their biological properties, making them valuable in medicinal chemistry and pharmacology.
This compound features a fluorine atom attached to the acetic acid backbone, which can influence its interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that fluorinated compounds can exhibit significant antimicrobial activity. For instance, studies on related fluoroaryl compounds have shown effective inhibition against Staphylococcus aureus with varying minimum inhibitory concentrations (MIC). The presence of fluorine atoms has been linked to enhanced antibacterial activity, potentially due to increased lipophilicity and altered binding interactions with microbial proteins .
| Compound | MIC (µM) | Activity |
|---|---|---|
| MA-1156 | 16 | Strong antibacterial |
| MA-1115 | 32 | Moderate antibacterial |
| MA-1116 | 64 | Moderate antibacterial |
| MA-1113 | 128 | Weak antibacterial |
| MA-1114 | 128 | Weak antibacterial |
Cytotoxic Effects
In cancer research, fluorinated derivatives of various compounds have shown promising cytotoxic effects. For example, studies involving halogenated glucose analogs demonstrated that modifications at the C-2 position could enhance the stability and uptake of these compounds in cancer cells, leading to improved inhibition of glycolytic enzymes . This suggests that this compound may similarly affect metabolic pathways in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as hexokinase, which is crucial for glycolysis in cancer cells.
- Membrane Interaction : The lipophilic nature of fluorinated compounds may enhance their ability to penetrate cellular membranes and interact with intracellular targets.
- Biofilm Disruption : Fluorinated derivatives have been noted for their ability to disrupt biofilms formed by pathogenic bacteria, thereby enhancing their antimicrobial efficacy .
Study on Antibacterial Activity
A study evaluated the antibacterial properties of various fluoroaryl compounds against S. aureus. The results indicated that compounds with fluorine substitutions showed a marked decrease in bacterial viability, supporting the hypothesis that fluorination enhances antimicrobial activity .
Study on Cancer Cell Lines
In vitro studies on halogenated glucose analogs demonstrated significant cytotoxicity against glioblastoma multiforme (GBM) cells. These studies highlighted that the presence of halogens could improve the binding affinity to hexokinase, leading to more effective glycolytic inhibition compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
